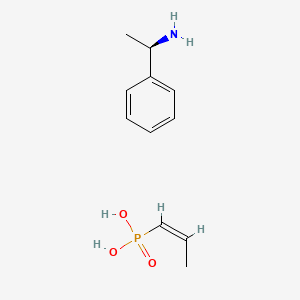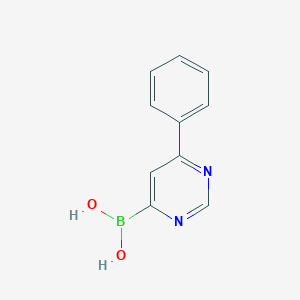
6-Phenylpyrimidine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylpyrimidine-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenylpyrimidine core. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrimidine-4-boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 6-phenylpyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of boronic acids often involves similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the Suzuki-Miyaura coupling reaction makes it a preferred method for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenylpyrimidine-4-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like Chan-Lam coupling and Petasis reaction .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Chan-Lam Coupling: Copper catalyst, amine, and oxygen.
Petasis Reaction: Amine, aldehyde, and boronic acid.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
6-Phenylpyrimidine-4-boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential in drug discovery, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 6-Phenylpyrimidine-4-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the pyrimidine ring, making it less versatile in certain synthetic applications.
Pyrimidine-4-boronic Acid: Lacks the phenyl group, which can affect its reactivity and application scope.
4-Formylphenylboronic Acid: Contains a formyl group, making it useful in different types of reactions.
Uniqueness: 6-Phenylpyrimidine-4-boronic acid’s unique combination of a phenyl group and a pyrimidine ring attached to a boronic acid moiety provides it with distinct reactivity and versatility in organic synthesis, particularly in the formation of biaryl compounds .
Propriétés
Formule moléculaire |
C10H9BN2O2 |
|---|---|
Poids moléculaire |
200.00 g/mol |
Nom IUPAC |
(6-phenylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7,14-15H |
Clé InChI |
WRFMCUZGDKPKNK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=N1)C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
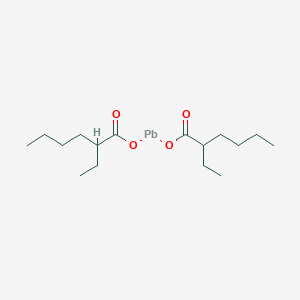
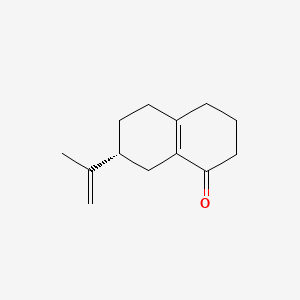
![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)
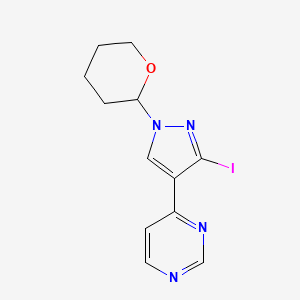
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
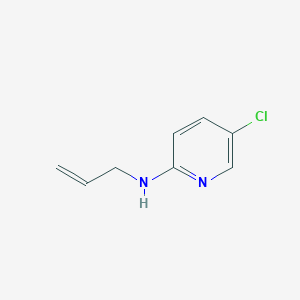
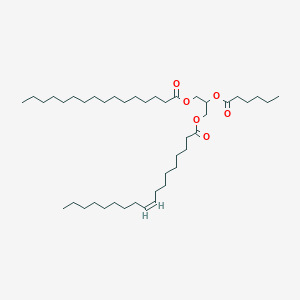
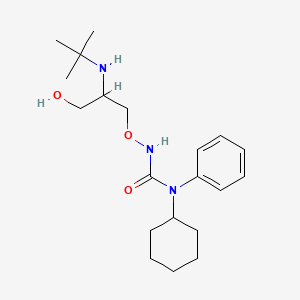
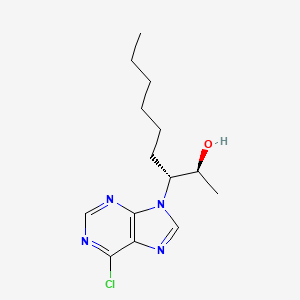
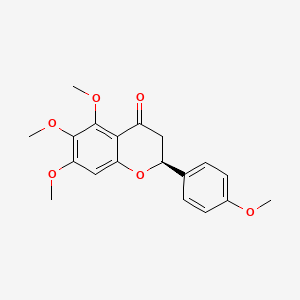
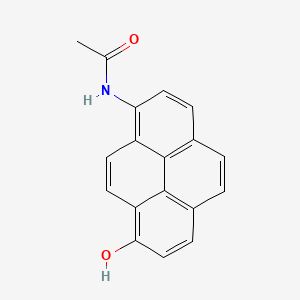
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
